molecular formula C12H11NO3 B1337677 methyl 3-formyl-1-methyl-1H-indole-4-carboxylate CAS No. 65923-20-8

methyl 3-formyl-1-methyl-1H-indole-4-carboxylate

Cat. No. B1337677
CAS RN: 65923-20-8
M. Wt: 217.22 g/mol
InChI Key: AICKYZOVKLTAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate” is a chemical compound with the molecular formula C12H11NO3 . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is an important intermediate in the synthesis of various biologically active compounds and indole alkaloids .


Molecular Structure Analysis

The molecular structure of “Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate” consists of a planar indole ring system with a formyl group at the 3-position and a methyl ester group at the 4-position . The molecular weight of the compound is 217.22 g/mol .


Physical And Chemical Properties Analysis

“Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate” is a solid compound . It has a molecular weight of 217.22 g/mol and a monoisotopic mass of 217.07389321 g/mol . The compound has a topological polar surface area of 48.3 Ų and a complexity of 292 .

Scientific Research Applications

Biologically Active Compounds

  • Scientific Field : Biochemistry and Pharmacology
  • Application Summary : Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Results or Outcomes : The results of these applications have shown that indole derivatives can have various biologically vital properties, and their use has attracted increasing attention in recent years .

Gut-Bacteria-Derived Indole Derivatives

  • Scientific Field : Gastrointestinal and Hepatic Pharmacology
  • Application Summary : Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
  • Methods of Application : The methods of application involve the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .
  • Results or Outcomes : The results show that indole and its derivatives have good therapeutic prospects for intestinal and liver diseases .

Future Directions

The future directions for “Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate” could involve its use in the synthesis of more complex biologically active compounds and indole alkaloids . Its potential applications in medicinal chemistry and drug discovery could be explored further.

properties

IUPAC Name

methyl 3-formyl-1-methylindole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-13-6-8(7-14)11-9(12(15)16-2)4-3-5-10(11)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICKYZOVKLTAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C=CC=C21)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496233
Record name Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-formyl-1-methyl-1H-indole-4-carboxylate

CAS RN

65923-20-8
Record name Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.